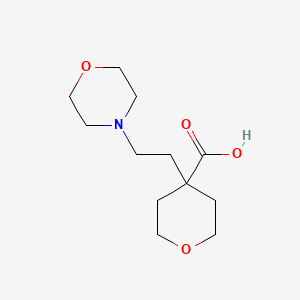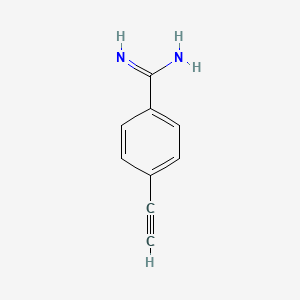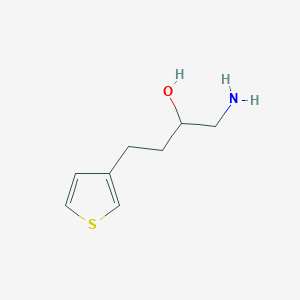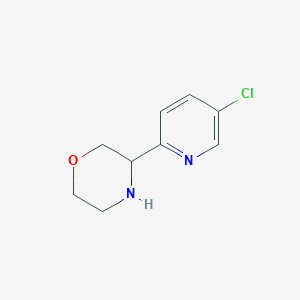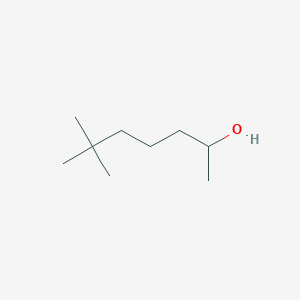
6,6-Dimethylheptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the sixth carbon. This compound is known for its use in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride in a Grignard reaction, followed by hydrogenation . The Grignard reaction involves the formation of a carbon-carbon bond by reacting an organomagnesium halide with a carbonyl compound. The reaction conditions typically require anhydrous solvents and an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic hydrogenation techniques helps in achieving efficient conversion of intermediates to the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides or other substituted products.
Applications De Recherche Scientifique
6,6-Dimethylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylheptan-2-ol: Similar structure but differs in the position of the methyl groups.
2-Heptanol: Lacks the additional methyl groups present in 6,6-Dimethylheptan-2-ol.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H20O |
|---|---|
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
6,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-8(10)6-5-7-9(2,3)4/h8,10H,5-7H2,1-4H3 |
Clé InChI |
UFAFXLWYHVXDTN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
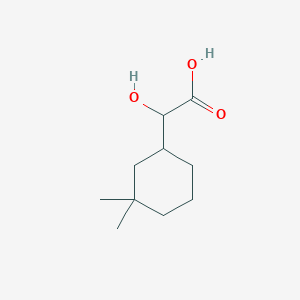
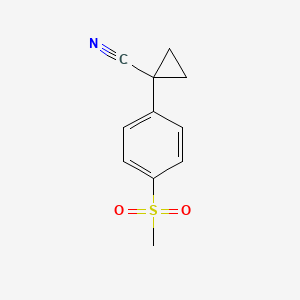
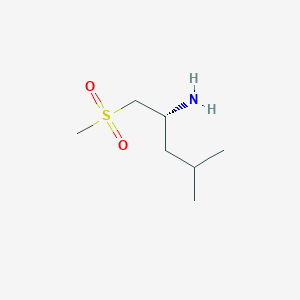
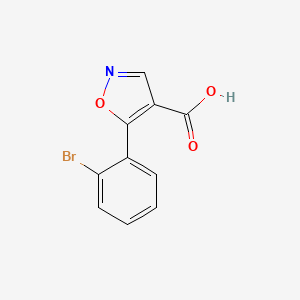

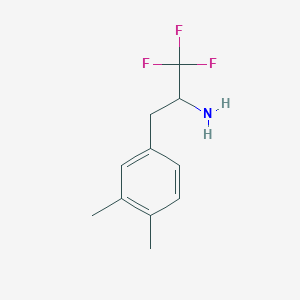
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
